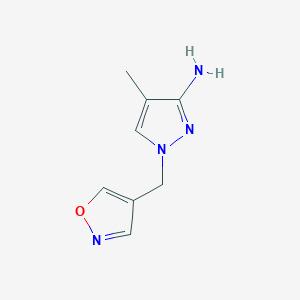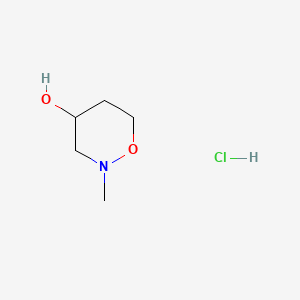
2-Methyl-1,2-oxazinan-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2-oxazinan-4-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It belongs to the class of oxazinanones, which are six-membered cyclic urethanes. These compounds are known for their significant biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-oxazinan-4-ol hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using a Brønsted acid catalyst such as silica-supported perchloric acid (HClO4) in methanol . This method is eco-friendly and operates under mild reaction conditions, yielding the desired oxazinanone in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of the industrial production.
化学反应分析
Types of Reactions
2-Methyl-1,2-oxazinan-4-ol hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxazinone derivatives.
Reduction: Reduced oxazinanol derivatives.
Substitution: Substituted oxazinanol derivatives.
科学研究应用
2-Methyl-1,2-oxazinan-4-ol hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-1,2-oxazinan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Additionally, its anti-inflammatory properties are attributed to its ability to modulate the activity of inflammatory mediators .
相似化合物的比较
2-Methyl-1,2-oxazinan-4-ol hydrochloride can be compared with other similar compounds such as:
1,3-Oxazinan-2-one: Another oxazinanone derivative with similar biological activities.
Oxazolidinones: A class of compounds with antibacterial properties, used in the treatment of infections.
Carbamate derivatives: Compounds with diverse applications in agriculture and medicine.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C5H12ClNO2 |
|---|---|
分子量 |
153.61 g/mol |
IUPAC 名称 |
2-methyloxazinan-4-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-4-5(7)2-3-8-6;/h5,7H,2-4H2,1H3;1H |
InChI 键 |
XBTUPVLSMAWJLG-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(CCO1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
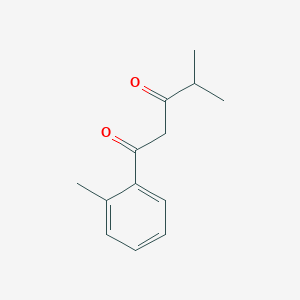
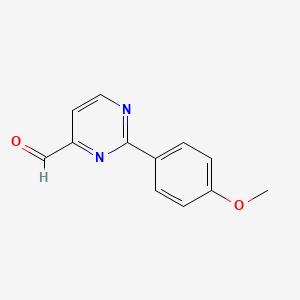
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
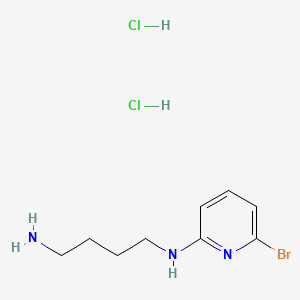


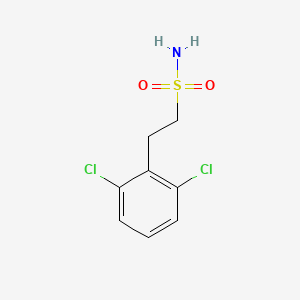
![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
amine hydrochloride](/img/structure/B13472665.png)
